molecular formula C13H22N2OS B14623159 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol CAS No. 59429-62-8

4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol

Cat. No.: B14623159
CAS No.: 59429-62-8
M. Wt: 254.39 g/mol
InChI Key: WFTUXAXVCPZZOJ-UHFFFAOYSA-N
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Description

4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an ethylamino group, a propylsulfanyl group, and a hydroxyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol typically involves multiple steps. One common method includes the reaction of 2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and automated systems further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines. These products have diverse applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol involves its interaction with specific molecular targets. The ethylamino and propylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Ethylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-ol
  • 4-[(Methylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol
  • 4-[(Ethylamino)methyl]-2-methyl-5-[(ethylsulfanyl)methyl]pyridin-3-ol

Uniqueness

4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

59429-62-8

Molecular Formula

C13H22N2OS

Molecular Weight

254.39 g/mol

IUPAC Name

4-(ethylaminomethyl)-2-methyl-5-(propylsulfanylmethyl)pyridin-3-ol

InChI

InChI=1S/C13H22N2OS/c1-4-6-17-9-11-7-15-10(3)13(16)12(11)8-14-5-2/h7,14,16H,4-6,8-9H2,1-3H3

InChI Key

WFTUXAXVCPZZOJ-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=CN=C(C(=C1CNCC)O)C

Origin of Product

United States

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